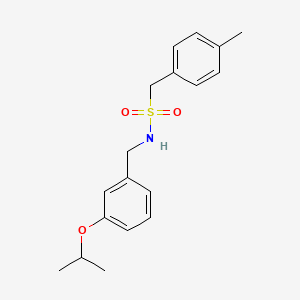![molecular formula C14H30Cl2N2 B4687219 (cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B4687219.png)
(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride
Vue d'ensemble
Description
Cyclohexylmethyl[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride, also known as CX614, is a compound that belongs to the family of pyrrolidine derivatives. CX614 is a potent modulator of AMPA receptors, which are crucial for synaptic plasticity and learning and memory processes.
Mécanisme D'action
(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory synaptic transmission in the brain. This compound enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, leading to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs). This compound also enhances the desensitization kinetics of AMPA receptors, leading to a longer-lasting EPSCs.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects in the brain. This compound enhances synaptic plasticity and learning and memory processes by increasing the strength and stability of synaptic connections. This compound also enhances neurogenesis, the process of generating new neurons, in the hippocampus, a brain region that is critical for learning and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride has several advantages for lab experiments. This compound is a potent and selective modulator of AMPA receptors, which makes it a useful tool for investigating the role of AMPA receptors in synaptic plasticity and learning and memory processes. This compound is also stable and can be easily synthesized in large quantities, which makes it a cost-effective tool for lab experiments. However, this compound has several limitations. This compound has a short half-life and is rapidly metabolized in vivo, which limits its use in vivo studies. This compound also has poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Orientations Futures
(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride has several potential future directions. One potential future direction is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life and better solubility. Another potential future direction is the investigation of the therapeutic potential of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound may also have potential applications in the treatment of traumatic brain injury and stroke. Finally, this compound may have potential applications in cognitive enhancement and the treatment of cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Conclusion
In conclusion, this compound is a potent modulator of AMPA receptors that has been extensively used in scientific research to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. This compound has several advantages for lab experiments, including its potency and selectivity, but also has several limitations, including its short half-life and poor solubility. This compound has several potential future directions, including the development of this compound analogs with improved pharmacokinetic properties and the investigation of its therapeutic potential in the treatment of neurodegenerative diseases and cognitive disorders.
Applications De Recherche Scientifique
(cyclohexylmethyl)[(1-ethyl-2-pyrrolidinyl)methyl]amine dihydrochloride is extensively used in scientific research as a tool to investigate the role of AMPA receptors in synaptic plasticity and learning and memory processes. This compound has been shown to enhance long-term potentiation (LTP), a cellular mechanism that underlies learning and memory, in various brain regions, including the hippocampus, amygdala, and prefrontal cortex. This compound has also been shown to improve memory performance in animal models of Alzheimer's disease, traumatic brain injury, and stroke.
Propriétés
IUPAC Name |
1-cyclohexyl-N-[(1-ethylpyrrolidin-2-yl)methyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-16-10-6-9-14(16)12-15-11-13-7-4-3-5-8-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVJRLMESFTZPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNCC2CCCCC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methoxybenzyl)piperazine](/img/structure/B4687162.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)

![3-chloro-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4687181.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687185.png)
![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4687189.png)
![N-[1-(1-adamantyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4687198.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4687214.png)
![2-chloro-N-({[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4687216.png)
![6-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B4687233.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4687240.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4687248.png)